molecular formula C33H24O13 B2649004 Edgeworoside A CAS No. 120040-21-3

Edgeworoside A

Cat. No.: B2649004
CAS No.: 120040-21-3
M. Wt: 628.542
InChI Key: IKMYHRZEPWIULH-JJPXTECOSA-N
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Description

Edgeworoside A is a compound with the systematic name 7’-Hydroxy-2,2’-dioxo-3’-[(2-oxo-2H-chromen-7-yl)oxy]-2H,2’H-8,8’-bichromen-7-yl 6-deoxy-α-L-mannopyranoside . It has a molecular formula of C33H24O13 .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The InChI key for this compound is IKMYHRZEPWIULH-JJPXTECOSA-N .

Scientific Research Applications

Chemical Identification and Isolation

Edgeworoside A, a coumarin compound, was first identified in the root and stem of Edgeworthia chrysantha, also known as E. papyrifera. Its structure was determined to be 3-(7-coumarinyloxy)-8-(7-hydroxycoumarin-8-yl)-7-α-L-rhamnopyranosyloxycoumarin (Baba, Tabata, Taniguti, & Kozawa, 1989). Further research isolated and identified additional compounds related to this compound, enhancing the understanding of its chemical properties (Baba, Taniguti, Yoneda, & Kozawa, 1990).

Analytical Techniques

Advancements in analytical techniques have played a significant role in the study of this compound. High-speed counter-current chromatography (HSCCC) was employed to separate this compound from other compounds in Edgeworthia chrysantha, demonstrating its effectiveness in compound isolation (Yan, Tong, Chu, Sheng, & Chen, 2004). Additionally, micellar electrokinetic capillary chromatography (MEKC) has been developed to analyze this compound, showcasing the potential for rapid and efficient analysis methods in botanical studies (Wang & Cheng, 2006).

Bioactivity and Applications

This compound has been explored for its potential bioactive properties. Research on Edgeworthia chrysantha, which contains this compound, has revealed significant anti-inflammatory and analgesic activities. This suggests that this compound might contribute to these effects, although specific studies on this compound are needed for confirmation (Hu et al., 2008).

Properties

IUPAC Name

7-hydroxy-3-(2-oxochromen-7-yl)oxy-8-[2-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-8-yl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O13/c1-14-27(37)28(38)29(39)33(41-14)44-20-9-4-16-6-11-24(36)45-30(16)26(20)25-19(34)8-3-17-12-22(32(40)46-31(17)25)42-18-7-2-15-5-10-23(35)43-21(15)13-18/h2-14,27-29,33-34,37-39H,1H3/t14-,27-,28+,29+,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMYHRZEPWIULH-JJPXTECOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C(=C5)OC6=CC7=C(C=C6)C=CC(=O)O7)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C(=C5)OC6=CC7=C(C=C6)C=CC(=O)O7)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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